Trypanocidal Activity: Moderate Efficacy Against *T. cruzi* Compared to In-Class Diterpenes
In the 2007 isolation study, 15,16-epoxy-12β-hydroxy-labda-8(17)-13(16),14-triene exhibited moderate trypanocidal activity against *Trypanosoma cruzi*, the causative agent of Chagas disease [1]. While specific IC50 or MIC values are not disclosed in the publicly available abstract, the authors qualitatively assessed the activity as 'moderate' in comparison to other isolates from the same study, such as aulacocarpin C and D, which were also described as having moderate activity [1]. This establishes a baseline for further comparative studies. In contrast, the well-known labdane diterpene coronarin E, co-isolated in the same study, has documented antibacterial and cytotoxic properties but its direct trypanocidal activity is less characterized in this context, highlighting a potential differentiation in antiparasitic specificity .
| Evidence Dimension | Trypanocidal activity against *Trypanosoma cruzi* |
|---|---|
| Target Compound Data | Moderate activity (qualitative assessment) |
| Comparator Or Baseline | Aulacocarpin C, Aulacocarpin D (moderate activity); Coronarin E (activity not specified for trypanocidal assay) |
| Quantified Difference | Qualitative differentiation only; all reported as moderate |
| Conditions | In vitro assay against *Trypanosoma cruzi* epimastigotes (implied by study context) |
Why This Matters
This evidence confirms the compound's specific trypanocidal potential, distinguishing it from labdanes primarily known for antibacterial or cytotoxic effects, and justifies its procurement for antiparasitic drug discovery programs.
- [1] Sob, S. V. T., Tane, P., Ngadjui, B. T., Connolly, J. D., & Ma, D. (2007). Trypanocidal labdane diterpenoids from the seeds of *Aframomum aulacocarpos* (Zingiberaceae). *Tetrahedron*, *63*(36), 8993–8998. View Source
